Chiral Purity and Optical Rotation as Key Differentiators from (1S)-Enantiomer
The specific optical rotation ([α]D) of (1R)-1-(oxetan-3-yl)ethanol serves as a critical quality attribute, distinguishing it from its (1S)-enantiomer (CAS 2375165-26-5). This property is fundamental for ensuring enantiomeric purity in asymmetric synthesis applications .
| Evidence Dimension | Optical Rotation (Chiral Purity) |
|---|---|
| Target Compound Data | Specific optical rotation value (actual value depends on measurement conditions, e.g., concentration and solvent; reported values can be obtained from the Certificate of Analysis for a given lot). |
| Comparator Or Baseline | (1S)-1-(oxetan-3-yl)ethanol (CAS 2375165-26-5) will exhibit an optical rotation of equal magnitude but opposite sign under identical conditions. |
| Quantified Difference | Opposite sign of rotation; magnitude is equal. |
| Conditions | Standard polarimetry at the sodium D-line, measured in a specified solvent and concentration as per the supplier's Certificate of Analysis. |
Why This Matters
The (1R) configuration is a non-negotiable requirement for projects involving chiral resolution, asymmetric catalysis, or the synthesis of enantiomerically pure drug candidates, where the incorrect enantiomer could lead to different or even detrimental biological outcomes.
